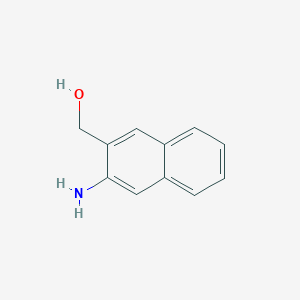

(3-Aminonaphthalen-2-yl)methanol

Vue d'ensemble

Description

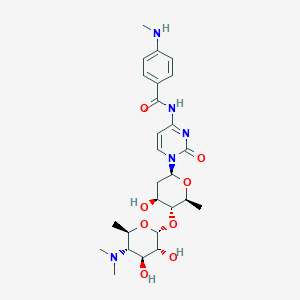

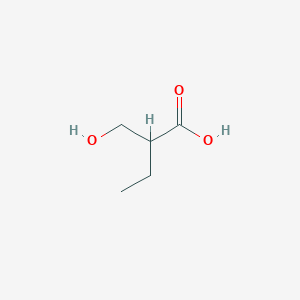

“(3-Aminonaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H11NO . It is also known as 3-Amino-2-hydroxymethylnaphthalene . This compound is used in scientific research and has diverse applications ranging from organic synthesis to pharmaceutical development.

Molecular Structure Analysis

The molecular structure of “(3-Aminonaphthalen-2-yl)methanol” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 173.084063974 g/mol .Physical And Chemical Properties Analysis

“(3-Aminonaphthalen-2-yl)methanol” has a molecular weight of 173.21100 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- The compound participates in various organic reactions, such as the formation of dihydroindolo[1,2-c]quinazoline derivatives through dehydrative cyclization, indicating its role in facilitating complex chemical transformations (Harano et al., 2007).

- It also plays a significant role in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the aza-Piancatelli rearrangement/Michael reaction, showcasing its utility in the synthesis of heterocyclic compounds (Reddy et al., 2012).

Spectroscopy and Structural Analysis

- In spectroscopy and structural analysis, the compound has been involved in the formation of Schiff bases, aiding in the characterization of new materials and the understanding of their properties (Ossai et al., 2020).

Biomembrane and Proteolipid Studies

- It's also notable in studies related to biomembrane and proteolipid, where the interaction of compounds like methanol with lipid dynamics is observed, hinting at the compound's relevance in understanding the structure-function relationships in biological systems (Nguyen et al., 2019).

Material Synthesis and Characterization

- The compound is involved in the synthesis and characterization of novel materials, potentially offering insights into their structural, electronic, and reactivity properties. This includes studies on thiazolyl and thiophenyl methanone derivatives, which highlight its role in the development of materials with specific functions (Shahana & Yardily, 2020).

Chemical Reaction Mechanisms and Product Synthesis

- The compound plays a pivotal role in the synthesis of multi-substituted arenes, showcasing its utility in the field of organic synthesis and the exploration of reaction mechanisms for the production of complex organic molecules (Sun et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

(3-aminonaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISDTJXWUKAFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438844 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminonaphthalen-2-yl)methanol | |

CAS RN |

141281-58-5 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)